

# 7-Iodoindole: <sup>1</sup>H NMR Comparative Guide

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## Compound of Interest

Compound Name: 7-Iodoindole

CAS No.: 31676-49-0

Cat. No.: B3189375

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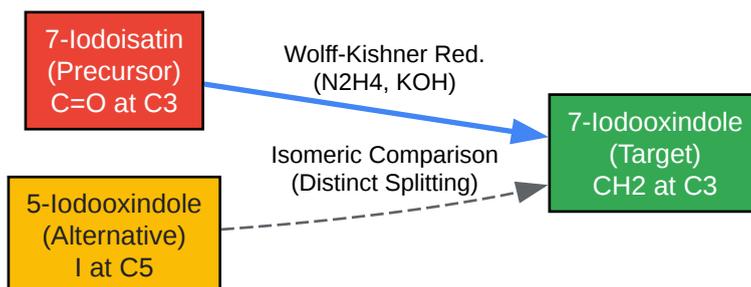
## Executive Summary & Structural Context

**7-Iodoindole** (7-iodo-1,3-dihydro-2H-indol-2-one) is a scaffold distinguished by the iodine atom at the C7 position, adjacent to the oxindole nitrogen.<sup>[1][2]</sup> This steric proximity creates unique spectral signatures compared to the more common 5-iodo isomer.

- Primary Application: Precursor for tryptophan-derived macrocycles (e.g., TMC-95A/B).
- Key Challenge: Distinguishing the 7-iodo regioisomer from the 5-iodo isomer formed during non-selective iodination, and verifying complete reduction of the 7-iodoisatin precursor.

## Structural Visualization

The following diagram illustrates the synthesis pathway and the atom numbering used for NMR assignment.



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Figure 1: Synthetic relationship and comparative context for **7-Iodoindole**.

## Chemical Shift Data: The Comparative Matrix

The following table synthesizes experimental data for **7-iodoindole** and its critical "alternatives" (isomers and precursors).

Solvent: DMSO-

(Standard for polar heterocycles to prevent aggregation).

Proton (Assignment)	7-Iodoindole (ppm)	5-Iodoindole (ppm)	7-Iodoisatin (ppm)	Signal Type	Coupling (Hz)
NH (H-1)	10.6 - 10.9	10.4 - 10.5	11.0 - 11.2	Broad Singlet	-
C3-H (Methylene)	3.55 - 3.65	3.50	Absent	Singlet	-
H-4 (Aromatic)	7.25 - 7.35	7.60 (s/d)	7.50	Doublet	
H-5 (Aromatic)	6.85 - 6.95	-	6.90	Triplet (dd)	
H-6 (Aromatic)	7.55 - 7.65	6.70 (d)	7.85	Doublet	
H-7 (Aromatic)	-(Iodine)	7.45 (d)	-(Iodine)	-	-

### Key Diagnostic Signals[11]

- The "Missing" C3 Proton (Precursor Check): The most obvious indicator of reaction success is the appearance of the C3-methylene singlet at ~3.6 ppm. If the spectrum lacks this and retains a clean aromatic region, you likely still have 7-iodoisatin.
- The H-6 Deshielding (Regioisomer Check):

- In **7-Iodooxindole**, the iodine is at C7. The proton at H-6 (ortho to Iodine) is shifted downfield (~7.6 ppm) relative to unsubstituted oxindole (~6.9 ppm).
- In 5-Iodooxindole, the iodine is at C5. The proton at H-4 is the one shifted downfield, while H-6 and H-7 appear as a doublet pair.
- Splitting Pattern:
  - 7-Iodo: Shows a classic d-t-d (or d-dd-d) pattern for the 3 contiguous aromatic protons (H4, H5, H6).
  - 5-Iodo: Shows a s-d-d (or d-d-d with meta coupling) pattern because the protons are not all contiguous (H4 is isolated from H6/H7).

## Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral fidelity, follow this optimized protocol derived from the Danishefsky total synthesis route.

### Step 1: Sample Preparation

- Solvent Choice: Use DMSO-  
(99.9% D). Chloroform (  
) is often poor for oxindoles due to low solubility and hydrogen bonding induced broadening of the NH peak.
- Concentration: 5–10 mg of sample in 0.6 mL solvent.
- Filtration: Filter through a cotton plug to remove inorganic salts (KOH/hydrazine residues) which can cause line broadening.

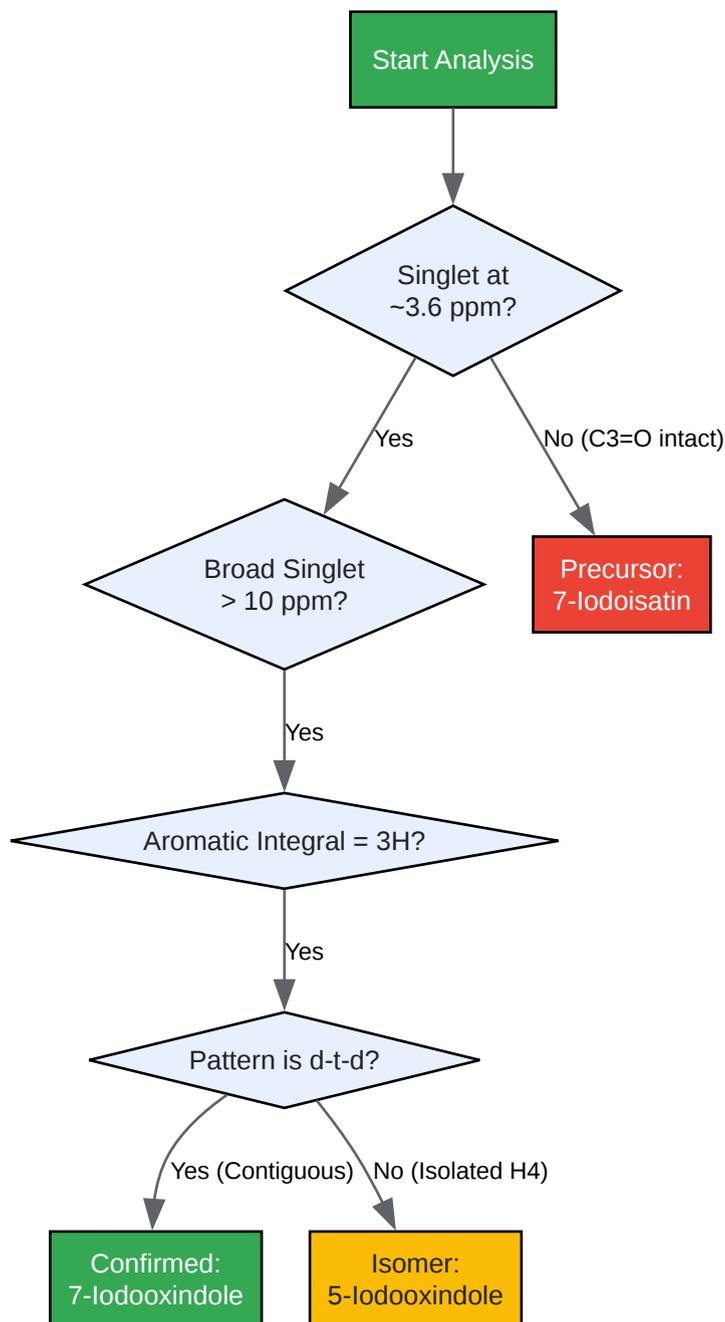
### Step 2: Acquisition Parameters

- Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
- Scans (NS): Minimum 16 scans (Iodine is heavy; relaxation times can be long, but standard scans usually suffice).

- Relaxation Delay (D1): Set to 2.0 - 5.0 seconds. The C3-methylene protons can saturate easily; a longer delay ensures accurate integration relative to the aromatic protons.

### Step 3: Validation Logic (Troubleshooting)

Use this logic flow to interpret your spectrum:



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Figure 2: Logic gate for spectral validation of **7-iodooxindole**.

## Mechanistic Insight: The Iodine Effect

Why does the spectrum look this way?

- **Heavy Atom Effect (Spin-Orbit Coupling):** Iodine is unique. While electronegative (inductive deshielding), its large electron cloud causes spin-orbit coupling that can shield the directly attached carbon (C7 in C-NMR) and sometimes adjacent protons. However, in the rigid oxindole system, the steric compression and anisotropy typically dominate for the ortho proton (H-6), shifting it downfield (~7.6 ppm).
- **Lactam Resonance:** The amide (NH-C=O) resonance donates electron density into the ring, generally shielding the aromatic protons compared to a pure ketone. This makes the shift of H-6 down to 7.6 ppm even more diagnostic of the iodine substituent.

## References

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  - Primary Source: Detailed synthesis of **7-iodooxindole** (Compound 12)
- Inoue, M., et al. (2003). A concise, total synthesis of the TMC-95A/B proteasome inhibitors. *Proceedings of the National Academy of Sciences*, 100(20), 11198-11203. [Link](#)
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- BenchChem. (2025). 7-Fluoro-1H-indole vs 1H-indole Comparative Data. [Link](#)
  - Comparative Data: Used for extrapolating C7-halogen effects on the indole core.

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## Sources

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- [2. rsc.org \[rsc.org\]](https://www.rsc.org)
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